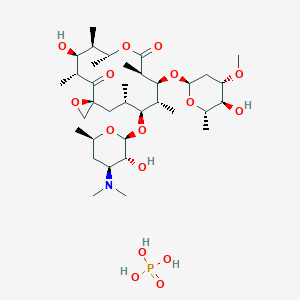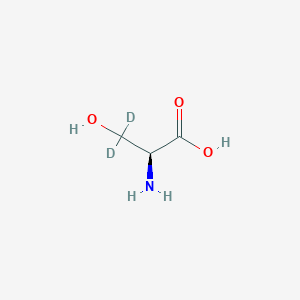
Berupipam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berupipam, also known as SCH-39166, is a synthetic compound that belongs to the class of dopamine D1 receptor antagonists. It was first developed in the 1990s as a potential treatment for schizophrenia and other psychiatric disorders. However, its clinical development was discontinued due to its limited efficacy and safety concerns. Nevertheless, berupipam has gained attention from the scientific community as a valuable tool for studying the role of dopamine receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
Berupipam has been widely used as a pharmacological tool to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to modulate dopamine-mediated behaviors, such as locomotor activity, reward, and addiction. Berupipam has also been used to investigate the role of dopamine D1 receptors in learning and memory, anxiety, depression, and schizophrenia. Furthermore, berupipam has been used to study the interaction between dopamine and other neurotransmitter systems, such as glutamate, GABA, and serotonin.
Mécanisme D'action
Berupipam acts as a selective antagonist of dopamine D1 receptors, which are mainly located in the striatum, prefrontal cortex, and hippocampus. By blocking dopamine D1 receptors, berupipam reduces the activation of the dopamine system, which is involved in the regulation of motor function, reward, and motivation. Berupipam has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.
Effets Biochimiques Et Physiologiques
Berupipam has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce dopamine-mediated behaviors, such as locomotor activity, reward, and addiction. Berupipam has also been shown to impair learning and memory, increase anxiety, and induce depressive-like behaviors. Furthermore, berupipam has been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.
Avantages Et Limitations Des Expériences En Laboratoire
Berupipam has several advantages as a pharmacological tool for scientific research. It is a selective antagonist of dopamine D1 receptors, which allows for the specific modulation of the dopamine system. Berupipam has also been shown to have a relatively long half-life and a good safety profile in animal studies. However, berupipam has several limitations that need to be taken into consideration. It has limited efficacy in clinical trials for the treatment of schizophrenia and other psychiatric disorders. Furthermore, its pharmacokinetic properties may vary between species, which may affect its translation to human studies.
Orientations Futures
Berupipam has several potential future directions for scientific research. It can be used to study the role of dopamine D1 receptors in various neurological and psychiatric disorders, such as Parkinson's disease, addiction, and depression. Berupipam can also be used to investigate the interaction between dopamine and other neurotransmitter systems, such as glutamate and GABA, which may provide insights into the underlying mechanisms of cognitive and emotional processes. Furthermore, the development of new derivatives of berupipam with improved pharmacokinetic properties may enhance its translational potential to human studies.
Conclusion
Berupipam is a promising compound for scientific research that has gained attention from the scientific community as a valuable tool for studying the role of dopamine receptors in various physiological and pathological processes. Its selective antagonism of dopamine D1 receptors allows for the specific modulation of the dopamine system, which is involved in the regulation of motor function, reward, and motivation. Berupipam has several advantages as a pharmacological tool for scientific research, but also has limitations that need to be taken into consideration. Its potential future directions for scientific research include the study of various neurological and psychiatric disorders and the investigation of the interaction between dopamine and other neurotransmitter systems.
Méthodes De Synthèse
Berupipam is synthesized by reacting 1-(4-bromophenyl)piperazine with 2-chloro-4,5-dimethoxybenzoic acid in the presence of a base such as potassium carbonate. The resulting compound is then purified by column chromatography to obtain pure berupipam. The synthesis of berupipam is relatively simple and can be performed in a few steps with moderate yields.
Propriétés
Numéro CAS |
150490-85-0 |
|---|---|
Nom du produit |
Berupipam |
Formule moléculaire |
C19H19BrClNO2 |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
(5S)-5-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H19BrClNO2/c1-22-4-2-11-7-17(21)18(23)9-14(11)16(10-22)15-8-13(20)6-12-3-5-24-19(12)15/h6-9,16,23H,2-5,10H2,1H3/t16-/m0/s1 |
Clé InChI |
DIKLCFJDIZFAOM-INIZCTEOSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl |
Synonymes |
8-chloro-5-(5'-bromo-2,3-dihydrobenzofuran-7-yl)-7-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hemifumarate berupipam NNC 22-0010 NNC-22-0010 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















